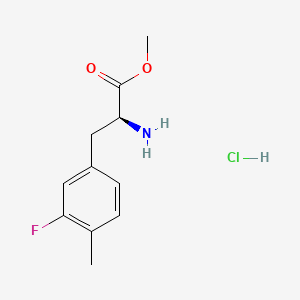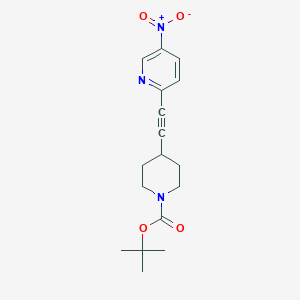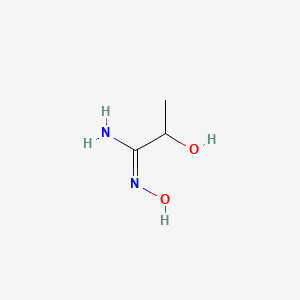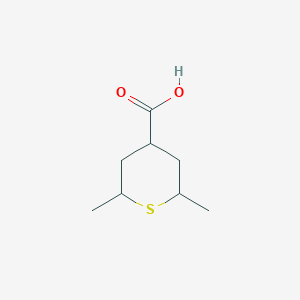
(r)-3-Amino-2-(3-bromobenzyl)propanoic acid hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Amino-2-(3-bromobenzyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an amino group and a bromobenzyl group makes it a versatile intermediate for various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(3-bromobenzyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzyl bromide and a suitable amino acid derivative.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-3-Amino-2-(3-bromobenzyl)propanoic acid hydrochloride may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
®-3-Amino-2-(3-bromobenzyl)propanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromobenzyl group can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield imines, while reduction of the bromobenzyl group may produce benzyl derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-3-Amino-2-(3-bromobenzyl)propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the preparation of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding. Its structural features allow it to mimic certain natural amino acids, making it useful in biochemical assays.
Medicine
In medicinal chemistry, ®-3-Amino-2-(3-bromobenzyl)propanoic acid hydrochloride is investigated for its potential as a drug candidate. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions allows it to be incorporated into various synthetic pathways, leading to the production of high-value products.
作用機序
The mechanism of action of ®-3-Amino-2-(3-bromobenzyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the bromobenzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
®-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride: Similar structure but with a chlorine atom instead of bromine.
®-3-Amino-2-(3-fluorobenzyl)propanoic acid hydrochloride: Similar structure but with a fluorine atom instead of bromine.
®-3-Amino-2-(3-methylbenzyl)propanoic acid hydrochloride: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in ®-3-Amino-2-(3-bromobenzyl)propanoic acid hydrochloride imparts unique reactivity compared to its analogs. Bromine is a good leaving group, making this compound more reactive in nucleophilic substitution reactions. Additionally, the bromine atom can participate in halogen bonding, which can influence the compound’s interaction with biological targets.
特性
分子式 |
C10H13BrClNO2 |
|---|---|
分子量 |
294.57 g/mol |
IUPAC名 |
(2R)-2-(aminomethyl)-3-(3-bromophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H12BrNO2.ClH/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14;/h1-3,5,8H,4,6,12H2,(H,13,14);1H/t8-;/m1./s1 |
InChIキー |
RFGQDOUQQQVBOO-DDWIOCJRSA-N |
異性体SMILES |
C1=CC(=CC(=C1)Br)C[C@H](CN)C(=O)O.Cl |
正規SMILES |
C1=CC(=CC(=C1)Br)CC(CN)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


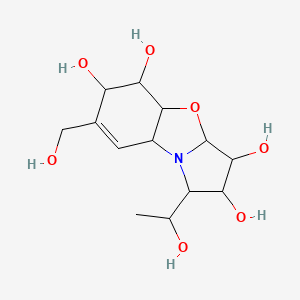

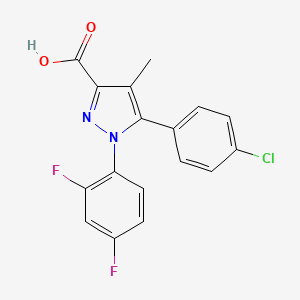
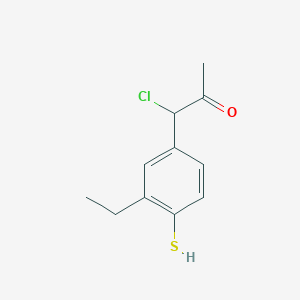
![1-Methylspiro[2.3]hexane-1-carboxylic acid](/img/structure/B14033996.png)
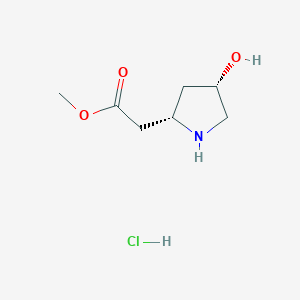
![1,7-Dihydro-6,7-dimethylpyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione](/img/structure/B14034020.png)
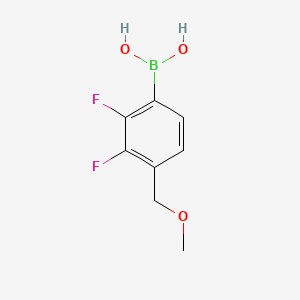
![Benzoic acid, 3-[[cyclopropyl[4-(ethoxycarbonyl)cyclohexyl]amino]sulfonyl]-, phenylmethyl ester](/img/structure/B14034029.png)
